1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine
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Overview
Description
1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound features a methoxy group at the 6th position and an ethanamine group at the 1st position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of 6-methoxy-2-nitroaniline with ethyl chloroacetate in the presence of a base, followed by reduction and cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted benzimidazole derivatives.
Scientific Research Applications
1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
2-Methylbenzimidazole: A derivative with a methyl group at the 2nd position.
6-Chloro-1H-benzimidazole: A derivative with a chloro group at the 6th position.
Uniqueness
1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(6-methoxy-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H13N3O/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
OBQGRTNYBGWKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)OC)N |
Origin of Product |
United States |
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